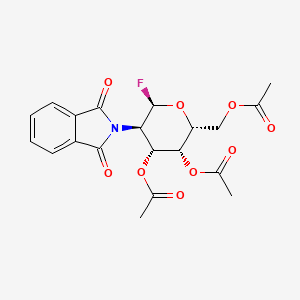

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride

Descripción general

Descripción

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is a synthetic carbohydrate derivative. This compound is notable for its structural complexity and its utility in various biochemical and medicinal research applications. It is often used as a glycosyl donor in the synthesis of glycosides and other carbohydrate-based molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar molecule are protected using acetyl groups. This is usually achieved by reacting the sugar with acetic anhydride in the presence of a catalyst such as pyridine.

Introduction of Phthalimido Group: The 2-hydroxyl group is then substituted with a phthalimido group. This can be done by reacting the protected sugar with phthalimide in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Formation of Glycosyl Fluoride: Finally, the glycosyl fluoride is formed by treating the intermediate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.

Análisis De Reacciones Químicas

Types of Reactions

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride undergoes several types of chemical reactions:

Substitution Reactions: The fluoride group can be substituted with various nucleophiles to form different glycosides.

Hydrolysis: The acetyl and phthalimido protecting groups can be removed under acidic or basic conditions to yield the free sugar.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a catalyst like silver triflate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium methoxide).

Oxidation: Oxidizing agents like sodium periodate.

Reduction: Reducing agents like sodium borohydride.

Major Products

Glycosides: Formed by substitution reactions.

Free Sugar: Obtained by hydrolysis of protecting groups.

Aplicaciones Científicas De Investigación

Glycosylation Reactions

The primary application of 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is as a glycosyl donor in glycosylation reactions. This compound facilitates the formation of glycosidic bonds between sugars and other molecules, which is crucial in the synthesis of oligosaccharides and glycoconjugates.

Key Findings:

- The compound has been effectively used in Koenigs–Knorr glycosylation conditions to produce various glycosides with high yields and selectivity .

- In studies involving the synthesis of Tn antigen analogs (α-GalNAc-Ser/Thr), this glycosyl donor demonstrated excellent stereoselectivity and efficiency in coupling reactions .

Synthesis of Glycoconjugates

Glycoconjugates are vital for many biological processes, including cell signaling and immune responses. The use of this compound allows for the precise construction of these complex molecules.

Applications:

- The compound has been employed in synthesizing glycoproteins and glycolipids, which are essential for vaccine development and drug formulation .

- It serves as a precursor for synthesizing various amino sugar derivatives that can be incorporated into therapeutic agents .

Development of Antigenic Structures

The synthesis of specific carbohydrate structures that mimic natural antigens is crucial in vaccine development. This compound has been utilized to create synthetic antigens for immunological studies.

Case Studies:

- Research has shown that using this compound can lead to the successful synthesis of Tn antigen mimetics, which can elicit immune responses similar to those generated by natural antigens .

- The compound's ability to provide high α-selectivity in glycosylation reactions makes it particularly useful for constructing antigenic determinants .

Pharmaceutical Applications

In pharmaceutical chemistry, the ability to synthesize complex carbohydrates is essential for drug design and development.

Insights:

- The compound has been investigated for its potential to create novel carbohydrate-based drugs that can target specific biological pathways .

- Its role as a glycosyl donor has been highlighted in studies focusing on improving the efficacy and selectivity of drug candidates through glycosylation strategies .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycosylation Reactions | Formation of glycosidic bonds for oligosaccharide synthesis | High yield and selectivity |

| Glycoconjugate Synthesis | Construction of glycoproteins and glycolipids | Essential for vaccines and drug formulations |

| Antigenic Structure Development | Creation of synthetic antigens for immunological studies | Mimics natural antigens; elicits immune response |

| Pharmaceutical Chemistry | Synthesis of carbohydrate-based drugs | Targets specific biological pathways |

Mecanismo De Acción

The compound acts primarily as a glycosyl donor. In glycosylation reactions, the fluoride group is displaced by a nucleophile, forming a glycosidic bond. This process is often catalyzed by enzymes or chemical catalysts, facilitating the transfer of the glycosyl moiety to the acceptor molecule. The phthalimido group serves as a protecting group, ensuring that the glycosylation occurs at the desired position.

Comparación Con Compuestos Similares

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is unique due to its specific protecting groups and the presence of a fluoride leaving group. Similar compounds include:

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl fluoride: Similar structure but with a glucose backbone.

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside: Contains a thioglycoside linkage instead of a fluoride.

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-galactopyranosyl fluoride: The beta anomer of the compound.

These compounds share similar synthetic routes and applications but differ in their specific chemical properties and reactivity.

Actividad Biológica

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is a derivative of galactose that has garnered attention in glycoscience due to its potential biological activities. This compound is primarily studied for its role in inhibiting glycolysis and its implications in various therapeutic areas, including cancer treatment and viral infections.

- Chemical Name : this compound

- CAS Number : 87190-67-8

- Molecular Formula : C14H17FNO7

- Molecular Weight : 335.29 g/mol

- Melting Point : Approximately 146 °C

The biological activity of this compound can be primarily attributed to its ability to interfere with glycolytic pathways. It functions as an analog of glucose, inhibiting key enzymes involved in glycolysis, similar to other derivatives like 2-deoxy-D-glucose (2-DG). Upon cellular uptake, it is phosphorylated and subsequently inhibits hexokinase activity, which is crucial for the glycolytic process.

Anticancer Properties

Research indicates that compounds structurally related to 2-deoxy-D-glucose exhibit significant cytotoxic effects against various cancer cell lines by disrupting their energy metabolism. The inhibition of glycolysis leads to reduced ATP production, which is particularly effective against tumors that rely heavily on glycolysis for energy (the Warburg effect) .

Table 1: Cytotoxic Effects of Glycolytic Inhibitors

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-Deoxy-D-glucose (2-DG) | 10 | Glioblastoma Multiforme |

| 2-Deoxy-2-phthalimido | 5 | Osteosarcoma |

| 2-Deoxy-2-fluoro-D-glucose (2-FG) | 3 | Various Cancer Lines |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Specifically, it has shown potential in inhibiting the replication of viruses such as SARS-CoV-2 by targeting the glycolytic pathway essential for viral replication and glycoprotein synthesis . This inhibition may slow down the viral life cycle by limiting the energy supply and necessary components for replication.

Case Studies

- Glioblastoma Multiforme Treatment : In a study assessing the efficacy of fluorinated derivatives of glucose analogs, it was found that compounds like 2-deoxy-2-fluoro-D-glucose exhibited superior binding affinity to hexokinase compared to traditional glucose. This suggests that similar modifications in the structure of galactose derivatives could enhance their anticancer properties .

- COVID-19 Therapeutics : A recent investigation into the use of 2-deoxy-D-glucose analogs revealed their ability to inhibit viral proliferation by disrupting glycolysis and glycosylation processes critical for SARS-CoV-2 replication. The compound's mechanism involves significant interaction with viral proteins essential for infection .

In Vitro Studies

In vitro studies have demonstrated that 2-deoxy-2-phthalimido derivatives significantly reduce cell viability in cancer cell lines. The mechanism involves:

- Inhibition of hexokinase activity.

- Alteration in lactate production, indicating a shift from aerobic to anaerobic metabolism.

Computational Studies

Computational docking studies have indicated strong binding interactions between these analogs and key metabolic enzymes. For instance, binding energies calculated for various analogs suggest that modifications at the C-2 position enhance inhibitory effects on hexokinase .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVBOYANNCZRHU-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-56-2 | |

| Record name | 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-a-D-galactopyranosyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.